molecular formula C10H16N2O3 B13950264 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-17-7

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13950264
CAS No.: 57269-17-7
M. Wt: 212.25 g/mol
InChI Key: DJILXZDYSGJWKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Key steps in the synthesis include N-hydroxy acetylation and treatment with samarium(II) iodide (SmI2), resulting in the cleavage of the N–O bond, followed by amide methylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and biomass valorization techniques can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxyacetyl group enhances its reactivity and potential for forming various derivatives, while the methyl group contributes to its overall stability and bioactivity .

Properties

CAS No.

57269-17-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-oxopropanoic acid

InChI

InChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

DJILXZDYSGJWKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)C(=O)CC(=O)O

Origin of Product

United States

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